Abiraterone acetate

Descripción general

Descripción

Abiraterone acetate is a prodrug of abiraterone, a selective inhibitor of cytochrome P450 17A1 (CYP17), a key enzyme in androgen biosynthesis. Approved by the FDA in 2011, it is used with prednisone to treat metastatic castration-resistant prostate cancer (mCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). By blocking CYP17, this compound suppresses androgen production in the testes, adrenal glands, and tumor tissues, addressing persistent androgen signaling that drives disease progression .

Its pharmacokinetic profile is marked by low solubility and permeability, necessitating fasting administration to avoid food-induced exposure variability. Post-dose, it rapidly converts to abiraterone, achieving peak plasma concentrations within 2 hours. Approximately 88% of the drug is excreted via feces, primarily as unchanged this compound and abiraterone .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del abiraterona acetato implica varios pasos. Un método común comienza con 17-halógeno-androstano-dieno-3beta-alcohol acetato y 3-piridina ácido bórico éster pinacol como materias primas. Estos compuestos sufren una reacción de acoplamiento en presencia de un catalizador para formar abiraterona acetato . Este método es ventajoso debido a su simplicidad, disponibilidad de materias primas y calidad controlable, lo que lo hace adecuado para la producción industrial .

Métodos de producción industrial

La producción industrial de abiraterona acetato a menudo implica la evaporación del solvente, la compactación directa, la granulación por fusión, la coprecipitación, la cocristalización y otras técnicas para mejorar la solubilidad y la biodisponibilidad del compuesto . La tecnología de nanocristales también se ha empleado para mejorar la velocidad de disolución y la biodisponibilidad oral del abiraterona acetato .

Análisis De Reacciones Químicas

Tipos de reacciones

El abiraterona acetato experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. El compuesto se hidroliza in vivo para formar abiraterona, su metabolito activo .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y las reacciones del abiraterona acetato incluyen catalizadores para reacciones de acoplamiento, disolventes para la cristalización y estabilizadores para formulaciones de nanocristales .

Principales productos

El principal producto formado por la hidrólisis del abiraterona acetato es la abiraterona, que es la forma activa del fármaco . Este metabolito es responsable de los efectos terapéuticos del compuesto.

Aplicaciones Científicas De Investigación

Castration-Resistant Prostate Cancer (CRPC)

Abiraterone acetate is primarily indicated for patients with metastatic CRPC. Clinical trials have demonstrated its efficacy in both chemotherapy-naive and post-chemotherapy settings.

- Chemotherapy-Naive Patients : A pivotal study published in the New England Journal of Medicine showed that this compound combined with prednisone significantly improved overall survival compared to placebo in chemotherapy-naive patients with CRPC. The median overall survival was 14.8 months for the treatment group versus 10.9 months for the placebo group .

- Post-Chemotherapy Patients : In another study involving patients who had previously received docetaxel-based chemotherapy, this compound led to a median overall survival of 15.8 months compared to 11.2 months for placebo . The drug also demonstrated a significant reduction in prostate-specific antigen (PSA) levels, indicating its effectiveness in controlling disease progression.

High-Risk Prostate Cancer

Recent meta-analyses have highlighted the potential of this compound in high-risk prostate cancer patients. A pooled analysis of six randomized controlled trials indicated that this compound significantly improved overall survival (HR 0.66) and progression-free survival (HR 0.55) when compared to standard treatments . The efficacy was particularly pronounced in patients with high PSA levels at diagnosis.

Case Study 1: Efficacy Post-Enzalutamide Treatment

A study involving patients who progressed after enzalutamide treatment found that this compound could still provide clinical benefit, albeit modestly. Among thirty patients treated, three achieved a significant PSA decline, with a median overall survival of approximately 50 weeks following initiation of abiraterone therapy . This suggests that abiraterone may be an effective option even after resistance to other androgen receptor-targeted therapies.

Case Study 2: Real-World Evidence

A large retrospective analysis comparing this compound and enzalutamide in real-world settings found that while both drugs are effective, there may be specific populations where one is preferred over the other. For instance, older patients and those with certain comorbidities exhibited shorter overall survival when treated with abiraterone compared to enzalutamide . This underscores the importance of personalized treatment approaches based on patient characteristics.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with several adverse effects that clinicians must monitor:

- Common Adverse Effects : Fatigue, hypertension, hypokalemia, and liver function abnormalities are frequently reported .

- Severe Adverse Effects : Some patients may experience serious cardiovascular events or adrenal insufficiency due to increased mineralocorticoid levels resulting from CYP17 inhibition .

Mecanismo De Acción

El abiraterona acetato se convierte in vivo en abiraterona, que inhibe la enzima 17α-hidroxilasa/C17,20-liasa (CYP17A1). Esta enzima es crucial para la biosíntesis de andrógenos en las glándulas suprarrenales, los testículos y los tumores de próstata . Al inhibir CYP17A1, el abiraterona acetato reduce la producción de testosterona y otros andrógenos, lo que ralentiza el crecimiento de las células cancerosas de la próstata .

Comparación Con Compuestos Similares

Efficacy Comparison with Enzalutamide

Enzalutamide, a second-generation androgen receptor (AR) antagonist, is another cornerstone of mCRPC therapy. A retrospective study (n=77) comparing abiraterone acetate (AA) and enzalutamide (ENZ) in post-docetaxel mCRPC patients found:

| Parameter | This compound | Enzalutamide | p-value |

|---|---|---|---|

| PSA response >50% | 48.4% | 69.2% | 0.171 |

| Median PFS (months) | 7.3 | 9.5 | 0.766 |

| Median OS (months) | 30.2 | 16.2 | 0.734 |

No statistically significant differences in PFS or OS were observed, suggesting comparable efficacy.

In the COU-AA-301 trial, this compound improved median OS by 4.6 months in visceral metastasis patients and 4.8 months in non-visceral subgroups, with hazard ratios of 0.79 and 0.69, respectively . Indirect comparisons of phase III trials suggest enzalutamide may have a slight OS advantage in pre-chemotherapy settings, but head-to-head trials are lacking .

Pharmacokinetic and Formulation Comparisons

This compound’s steroidal structure and irreversible CYP17 binding confer higher specificity and durability .

Novel formulations address this compound’s bioavailability challenges:

- Nanocrystal tablets: Increased Cmax and AUC0–t by 3.51- and 2.80-fold, respectively, vs. raw material, matching Zytiga® dissolution rates but enhancing absorption .

- SoluMatrix Fine Particle Technology: A 500 mg dose of the fine-particle formulation achieved bioequivalence to 1000 mg of the originator drug, reducing pill burden .

| Formulation | Dose (mg) | Relative Bioavailability (vs. Originator) |

|---|---|---|

| Originator (Zytiga®) | 1000 | 1.0 (reference) |

| Nanocrystal | 500 | 2.80 (AUC) |

| SoluMatrix | 500 | 1.0 (AUC equivalence) |

Emerging Competitors: Galeterone and Orteronel

- Galeterone : A multi-target agent inhibiting CYP17, AR, and AR splice variants. Preclinical studies showed it inhibits DHEA sulfonation (SULT2A1/2B1b) more effectively than abiraterone, but clinical trials were halted due to efficacy concerns .

- Orteronel: A non-steroidal CYP17 inhibitor with partial 17,20-lyase selectivity. Phase III trials demonstrated inferior OS vs. This compound, limiting its adoption .

Actividad Biológica

Abiraterone acetate is a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), which plays a crucial role in androgen biosynthesis. This compound is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and has shown significant efficacy in reducing prostate-specific antigen (PSA) levels and prolonging progression-free survival in patients who have previously undergone chemotherapy. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and detailed research data.

This compound functions as a selective and irreversible inhibitor of CYP17A1, leading to a significant reduction in serum and intratumoral androgen levels. The enzyme CYP17A1 is essential for the production of androgens in the adrenal glands, testes, and prostate cancer cells. By inhibiting this enzyme, this compound effectively lowers testosterone levels, which is critical for the growth of prostate cancer cells.

Case Studies

- Case Report on mCRPC Patients :

- Retrospective Study :

Summary of Clinical Outcomes

| Study Type | Patient Count | PSA Reduction (%) | Median Survival (months) | Side Effects |

|---|---|---|---|---|

| Case Reports | 2 | Significant | Not specified | None reported |

| Retrospective Study | 22 | 32% | 11.1 | GI intolerance (1) |

Biological Effects on Bone Metabolism

Research indicates that this compound also influences bone metabolism by reducing osteoclast activity while promoting osteoblast differentiation. This dual action may contribute to its therapeutic benefits in patients with bone metastases.

- Inhibitory Effects on Osteoclasts : Non-cytotoxic doses of abiraterone significantly inhibited osteoclast differentiation and activity, leading to reduced expression of markers such as TRAP and cathepsin K.

- Promoting Osteoblast Activity : this compound upregulates genes associated with osteoblast differentiation, such as alkaline phosphatase (ALP) and osteocalcin .

Safety Profile

This compound is generally well tolerated among patients, with a low incidence of severe side effects. In clinical studies, common adverse effects included hypertension and hypokalemia; however, serious mineralocorticoid side effects were notably absent in several case reports .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of abiraterone acetate in inhibiting androgen synthesis for prostate cancer treatment?

this compound irreversibly inhibits cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17), a key enzyme in testosterone biosynthesis. By blocking CYP17, it suppresses androgen production not only in the testes but also in adrenal glands and tumor tissues, addressing castration-resistant prostate cancer (CRPC) progression . Methodologically, studies use in vitro enzymatic assays (e.g., recombinant CYP17 activity measurements) and in vivo models (e.g., CRPC xenografts) to validate target engagement and downstream androgen receptor signaling suppression.

Q. How are clinical trial endpoints for this compound in metastatic CRPC defined and measured?

Primary endpoints include overall survival (OS) and progression-free survival (PFS), while secondary endpoints involve prostate-specific antigen (PSA) response rates (≥50% reduction), pain reduction (via validated scales), and quality-of-life metrics. For example, in the Phase III COU-AA-301 trial, OS improvement (median 15.8 vs. 11.2 months) and PSA response rates (29% vs. 6%) were critical for regulatory approval . Researchers must standardize PSA measurement protocols and adjudicate radiographic progression using RECIST 1.1 criteria.

Q. What pharmacokinetic challenges are associated with this compound, and how are they addressed in study design?

this compound has low oral bioavailability (~5% fasting state) due to poor solubility (BCS Class IV). Fed-state administration increases absorption by 5- to 10-fold, necessitating strict fasting/fed protocols in trials . Drug-drug interaction studies (e.g., with CYP3A4 inducers like rifampin) require dose adjustments (e.g., doubling abiraterone frequency) to maintain therapeutic exposure . Population pharmacokinetic (PopPK) models are used to optimize dosing in subpopulations (e.g., hepatic impairment).

Q. How are safety and reproductive toxicity profiles evaluated in preclinical studies?

Embryo-fetal toxicity studies in rats (oral doses 10–100 mg/kg/day) revealed dose-dependent resorptions and fetal malformations, informing contraindications in pregnancy. Researchers use Good Laboratory Practice (GLP)-compliant reproductive toxicology assays and mechanistic studies (e.g., androgen deprivation effects on fetal development) to assess risks .

Advanced Research Questions

Q. What methodologies validate this compound's repurposing potential for antiviral applications (e.g., SARS-CoV-2)?

Computational docking simulations identified this compound's binding affinity for SARS-CoV-2 nucleocapsid (N) protein, disrupting viral replication. In vitro validation involves plaque reduction assays in Vero E6 cells, measuring viral RNA copies (via qRT-PCR) and structural protein expression (Western blot for N/S proteins). Conflicting results between antiviral and cancer studies require careful dose-response analyses to avoid off-target cytotoxicity .

Q. How can nanoparticle formulations improve this compound's bioavailability?

Solid lipid nanoparticles (SLNs) enhance solubility and permeability by encapsulating this compound in lipid matrices. Researchers optimize SLNs using Box-Behnken experimental designs, evaluating parameters like particle size (dynamic light scattering), entrapment efficiency (HPLC), and in vivo pharmacokinetics (e.g., AUC in rodent models) . Comparative studies against commercial tablets (Zytiga®) assess bioavailability improvements.

Q. What adaptive clinical trial designs are used to evaluate this compound combinations?

Phase III protocols (e.g., Janssen’s INT-2 trial) employ interim analyses for futility/efficacy. For example, a Data Review Committee (DRC) may halt randomization to monotherapy arms if predefined futility thresholds (e.g., hazard ratio >1.0 for PFS) are met, while allowing crossover to combination arms. Biomarker-driven enrichment (e.g., AR-V7 status) stratifies patients for tailored therapy .

Q. How are genotoxic impurities in this compound synthesis controlled during drug development?

Redesigned synthetic routes avoid genotoxic intermediates (e.g., trifluoromethanesulfonic anhydride). Analytical methods like GC-MS/MS with a limit of quantification (LOQ) ≤1 ppm detect impurities (e.g., alkyl halides). Method validation includes specificity, linearity (R² >0.99), and recovery rates (90–110%) per ICH Q3A guidelines .

Q. What statistical approaches resolve contradictions between abiraterone’s anticancer and antiviral mechanisms?

Meta-analyses using random-effects models quantify heterogeneity across studies. For example, conflicting results on CYP17-independent antiviral effects (e.g., SARS-CoV-2 inhibition) vs. androgen-axis suppression require sensitivity analyses to exclude confounding variables (e.g., cell type-specific viral tropism) .

Q. How are long-term safety and resistance mechanisms studied in extended this compound trials?

Phase 3b studies (e.g., JNJ-212082) collect 6-year safety data, monitoring adrenal insufficiency (ACTH stimulation tests) and hepatotoxicity (ALT/AST levels). Resistance mechanisms (e.g., glucocorticoid receptor upregulation) are explored via RNA sequencing of serial tumor biopsies .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) | Method | Reference |

|---|---|---|---|

| Cmax (fasting) | 14.6 ± 3.2 ng/mL | LC-MS/MS | |

| AUC0–24 (fed) | 578 ± 129 ng·h/mL | PopPK modeling | |

| Half-life | 12 ± 4 hours | Non-compartmental analysis |

Table 2. Clinical Trial Endpoints in Pivotal Abiraterone Studies

| Study Phase | Primary Endpoint | Result (vs. Placebo) | Reference |

|---|---|---|---|

| III | Median OS (months) | 15.8 vs. 11.2 (HR 0.74) | |

| II | PSA response rate (%) | 45% vs. 6% (p < 0.001) |

Propiedades

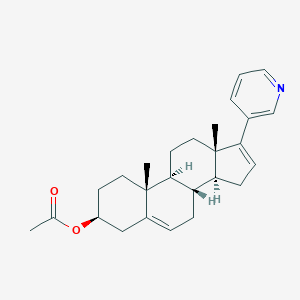

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQSJCZCSLXRZ-UBUQANBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049043 | |

| Record name | Abiraterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-18-2 | |

| Record name | Abiraterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abiraterone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abiraterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abiraterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abiraterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIRATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.